![molecular formula C6H18BN3 B1346698 Tris(dimethylamino)borane CAS No. 4375-83-1](/img/structure/B1346698.png)
Tris(dimethylamino)borane
Overview
Description
Tris(dimethylamino)borane, also known as TDAB, is a boron-containing compound with a variety of uses in scientific research and laboratory experiments. TDAB is a versatile reagent, capable of being used as a reducing agent, a catalyst, and an ionic liquid. It has a wide range of applications in organic and inorganic chemistry, and its uses are becoming increasingly popular in the scientific community.
Scientific Research Applications
Crystal and Molecular Structure Analysis
Tris(dimethylamino)borane's crystal and molecular structure has been a subject of interest. An investigation by Schmid, Boese, and Bläser (1982) using single-crystal X-ray diffraction methods revealed insights into its structure at low temperatures. This research contributes to the broader understanding of aminoboranes' structural properties (Schmid, Boese, & Bläser, 1982).
Chemical Synthesis and Coordination Chemistry
Bailey et al. (2007) explored the synthesis of chiral tris(methimazolyl)borate ligands using tris(dimethylamino)borane. This research demonstrates its potential in creating complex structures and ligands, expanding the applications in coordination chemistry (Bailey et al., 2007).
Development of Novel Borate Anions
Research by Pawelke and Willner (2005) involved using dimethylamine-tris(pentafluoroethyl)borane, a derivative of tris(dimethylamino)borane, in the synthesis of novel borate anions. This highlights its role in synthesizing new chemical entities (Pawelke & Willner, 2005).
Advanced Material Development
Lorrette et al. (2007) utilized tris(dimethylamino)borane in the chemical vapor deposition of boron nitride thin films on carbon fibers. This application signifies its importance in developing advanced materials with specific properties (Lorrette et al., 2007).
Boron Nitride Interphase Processing
The use of tris(dimethylamino)borane in the processing of boron nitride interphase for SiC/BN/SiC 1D minicomposites was studied by Jacques et al. (2008). This showcases its utility in creating composite materials with enhanced properties (Jacques et al., 2008).
Non-linear Optical Properties
Lequan et al. (1992) investigated the non-linear optical properties of borane derivatives, including compounds related to tris(dimethylamino)borane. This research opens avenues in developing materials for optical applications (Lequan et al., 1992).
Mechanism of Action
Target of Action
Tris(dimethylamino)borane is an organoborane compound . Its primary targets are organic compounds that require reduction or transamination . It is generally used as a macrolactamization reagent and can also be used to prepare tris(alkylamino)borane analogs by transamination of primary and secondary amines .
Mode of Action
Tris(dimethylamino)borane acts as a strong reducing agent . It interacts with its targets by donating electrons, thereby reducing the target molecules . This reduction process can lead to changes in the chemical structure and properties of the target molecules .
Biochemical Pathways
It is involved in the synthesis of lithium boron imidazolate framework polymeric complexes and the one-pot oxidative amination . It also plays a role in the deposition of B-C-N hybrid films on Ni .
Pharmacokinetics
It’s important to note that it is a liquid at room temperature with a density of 0817 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in a biological system.
Result of Action
The result of Tris(dimethylamino)borane’s action is the reduction of target molecules and the synthesis of new compounds, such as tris(alkylamino)borane analogs . This can lead to changes in the molecular and cellular environment, depending on the specific targets and the context in which the compound is used .
Action Environment
The action of Tris(dimethylamino)borane can be influenced by various environmental factors. For instance, it is a flammable liquid and should be kept away from heat and sources of ignition . It should be stored in a dry and well-ventilated place . These factors can affect the compound’s stability, action, and efficacy .
properties
IUPAC Name |
N-[bis(dimethylamino)boranyl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18BN3/c1-8(2)7(9(3)4)10(5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLWORTYZPSMAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N(C)C)(N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18BN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195924 | |
Record name | Tris(dimethylamino)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(dimethylamino)borane | |
CAS RN |
4375-83-1 | |
Record name | N,N,N′,N′,N′′,N′′-Hexamethylboranetriamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4375-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(dimethylamino)borane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4375-83-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(dimethylamino)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(dimethylamino)borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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